6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol
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Overview
Description
6-Phenyl-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a phenyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Lacks the phenyl group and hydroxyl group.
6-Phenyl-3-azabicyclo[3.1.1]heptane: Lacks the hydroxyl group.
6-Phenyl-3-azabicyclo[3.1.1]heptan-2-ol: Hydroxyl group at a different position.
Uniqueness
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol is unique due to its specific combination of a phenyl group, azabicyclo structure, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound characterized by a unique combination of a phenyl group, azabicyclo structure, and a hydroxyl group. This structural arrangement imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.
The molecular formula of this compound is C12H15NO with a molecular weight of approximately 189.25 g/mol. Its InChI Key is ZWCJXKOCIDURQP-UHFFFAOYSA-N, which facilitates its identification in chemical databases.
Property | Value |
---|---|
Molecular Formula | C12H15NO |
Molecular Weight | 189.25 g/mol |
IUPAC Name | This compound |
InChI Key | ZWCJXKOCIDURQP-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, potentially leading to the inhibition or activation of various enzymatic pathways. This mechanism makes it a candidate for further exploration in drug design and therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Antimicrobial Activity:
- Some studies suggest that bicyclic compounds can possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions.
2. Neuropharmacological Effects:
- The compound's structural features may allow it to interact with neurotransmitter systems, potentially influencing mood or cognitive functions.
3. Antitumor Potential:
- Preliminary findings indicate that derivatives of similar bicyclic structures may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms and efficacy.
Case Studies
Several studies have explored the biological implications of related compounds:
Case Study 1: Antimicrobial Properties
A study published in PubMed highlighted the antimicrobial potential of azabicyclic compounds, emphasizing the need for further exploration into their mechanisms and applications in treating resistant strains of bacteria .
Case Study 2: Neuropharmacological Research
Research on structurally related compounds has shown promise in modulating neurotransmitter activity, suggesting that this compound may have similar effects .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-phenyl-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C12H15NO/c14-12(9-4-2-1-3-5-9)10-6-11(12)8-13-7-10/h1-5,10-11,13-14H,6-8H2 |
InChI Key |
ZWCJXKOCIDURQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C2(C3=CC=CC=C3)O |
Origin of Product |
United States |
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